Lurasidone Hydrochloride is derived from a complex synthesis process involving multiple chemical reactions. It is classified under the chemical category of thienobenzodiazepines and belongs to the broader class of antipsychotic agents. Its development was aimed at creating a medication with a favorable side effect profile compared to older antipsychotics, particularly with regard to metabolic side effects .
The synthesis of Endo Lurasidone Hydrochloride involves several key steps that utilize various organic solvents and reagents. One notable method includes the chiral resolution of intermediates through crystallization with L-tartaric acid. The process can be summarized as follows:
This multi-step synthesis allows for effective control over the purity and yield of Endo Lurasidone Hydrochloride.
The molecular formula for Endo Lurasidone Hydrochloride is with a molecular weight of approximately 492.68 g/mol. The structure features several notable components:
The three-dimensional structure can be represented as follows:
Endo Lurasidone Hydrochloride undergoes various chemical reactions during its synthesis and metabolism:
These reactions are crucial for both synthesizing the drug and understanding its metabolic pathways within the body .
Endo Lurasidone Hydrochloride exerts its therapeutic effects primarily through antagonism at dopamine D2 receptors and serotonin 5-HT2A receptors. This dual action helps to balance neurotransmitter levels in patients with schizophrenia and bipolar disorder:
Additionally, it has been shown to have a favorable side effect profile compared to other antipsychotics due to its lower propensity for inducing weight gain or metabolic syndrome .
Endo Lurasidone Hydrochloride exhibits several notable physical properties:
These properties are essential for determining formulation strategies in pharmaceutical applications .
Endo Lurasidone Hydrochloride has several significant applications in clinical settings:
Research continues into its potential applications beyond these primary uses, including investigations into its efficacy for other mood disorders .
CAS No.:
CAS No.:
CAS No.:
CAS No.: 1152-76-7
CAS No.: 90176-82-2